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molecular formula C11H18N2O2S B8342596 2-Amino-N-(1,1-dimethylethyl)benzenemethanesulfonamide

2-Amino-N-(1,1-dimethylethyl)benzenemethanesulfonamide

Cat. No. B8342596
M. Wt: 242.34 g/mol
InChI Key: CZONTEDCRIYGFE-UHFFFAOYSA-N
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Patent
US05356862

Procedure details

A mixture of 12 g (0.044 mol) of N-(1,1-dimethylethyl)-2-nitrobenzenemethanesulfonamide and 1 g of 10% palladium on carbon in 175 mL ethanol was reduced by shaking in a hydrogen atmosphere at 50 psi for 30 minutes. The catalyst was removed by filtration through a pad of diatomaceous earth with ethanol rinsing. The filtrate was then evaporated under reduced pressure and the residue crystallized from n-butyl chloride and hexanes to afford 10.1 g of the title compound, m.p. 115°-117° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][S:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O)(=[O:8])=[O:7])([CH3:4])[CH3:3].[H][H]>[Pd].C(O)C>[NH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH2:9][S:6]([NH:5][C:2]([CH3:4])([CH3:3])[CH3:1])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of diatomaceous earth with ethanol rinsing
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallized from n-butyl chloride and hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)CS(=O)(=O)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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